4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 304894-09-5
VCID: VC6001265
InChI: InChI=1S/C17H14ClN3O2S3/c18-12-5-3-11(4-6-12)10-13-15(23)21(17(24)26-13)8-1-2-14(22)20-16-19-7-9-25-16/h3-7,9-10H,1-2,8H2,(H,19,20,22)/b13-10-
SMILES: C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl
Molecular Formula: C17H14ClN3O2S3
Molecular Weight: 423.95

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

CAS No.: 304894-09-5

Cat. No.: VC6001265

Molecular Formula: C17H14ClN3O2S3

Molecular Weight: 423.95

* For research use only. Not for human or veterinary use.

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide - 304894-09-5

Specification

CAS No. 304894-09-5
Molecular Formula C17H14ClN3O2S3
Molecular Weight 423.95
IUPAC Name 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Standard InChI InChI=1S/C17H14ClN3O2S3/c18-12-5-3-11(4-6-12)10-13-15(23)21(17(24)26-13)8-1-2-14(22)20-16-19-7-9-25-16/h3-7,9-10H,1-2,8H2,(H,19,20,22)/b13-10-
Standard InChI Key OVUBMNJTAIYRRW-RAXLEYEMSA-N
SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide, reflects its intricate structure. Key features include:

  • A thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) providing rigidity and hydrogen-bonding capacity.

  • A (4-chlorophenyl)methylidene substituent at the C-5 position, introducing aromaticity and lipophilicity.

  • An N-(1,3-thiazol-2-yl)butanamide side chain, enabling interactions with biological targets via hydrogen bonding and π-stacking .

The molecular formula C₁₇H₁₄ClN₃O₂S₃ (molecular weight: 423.95 g/mol) underscores its heterocyclic complexity. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:

  • IR: C=O lactam stretch at 1,637–1,728 cm⁻¹, C-S vibrations at 680–750 cm⁻¹ .

  • ¹H-NMR: Doublets for diastereotopic protons at C-5 (δ 3.07–3.47 ppm) and a singlet for the thiazole proton (δ 7.2–7.5 ppm) .

PropertyValue
Molecular FormulaC₁₇H₁₄ClN₃O₂S₃
Molecular Weight423.95 g/mol
IUPAC Name4-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
CAS Number304894-09-5
Spectral SignaturesIR: 1,637–1,728 cm⁻¹ (C=O); ¹H-NMR: δ 3.07–3.47 (C-5 protons)

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves two primary stages:

  • Formation of the Thiazolidinone Core:

    • Condensation of 4-chlorobenzaldehyde with thiazolidinone precursors under basic conditions (e.g., K₂CO₃/EtOH).

    • Mercaptoacetic acid facilitates cyclization, with DCC (dicyclohexylcarbodiimide) as a coupling agent .

  • Side-Chain Functionalization:

    • Amidation of the butanamide moiety with 2-aminothiazole using EDCI/HOBt activation.

    • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) yields the final product with >90% purity.

Critical Reaction Parameters

  • Temperature: Reflux at 78°C for 8–12 hours ensures complete cyclization .

  • Solvent Choice: Tetrahydrofuran (THF) enhances solubility of intermediates, while ethanol minimizes side reactions.

  • Yield Optimization: Stepwise addition of reagents and inert atmosphere (N₂) improve yields from 65% to 82% .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens reveal:

  • MIC Values: 100–500 µg/mL, with superior activity against S. aureus (MIC = 100 µg/mL) .

  • Structure-Activity Relationship (SAR): The 4-chlorophenyl group enhances membrane penetration, while the thiazole moiety disrupts bacterial DNA gyrase .

Pharmacological and Therapeutic Prospects

Drug Likeness and ADMET Profiling

Computational models (SwissADME) predict:

  • Lipophilicity: LogP = 2.8, favoring blood-brain barrier penetration.

  • Bioavailability: 55% (Rule of Five compliant).

  • Metabolic Stability: Moderate CYP3A4 clearance (t₁/₂ = 3.2 hours) .

Target Identification

Molecular docking studies highlight affinity for:

  • Bacterial DNA Gyrase: Binding energy = −9.2 kcal/mol (PDB: 1KZN).

  • Human Cyclooxygenase-2: ΔG = −8.5 kcal/mol (PDB: 5IKR) .

Comparative Analysis with Related Thiazolidinones

While structurally analogous to fluoro-substituted derivatives (e.g., 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide), this compound exhibits:

  • Enhanced Antibacterial Spectrum: Broader activity against Gram-negative strains due to the chloro substituent’s electronegativity .

  • Reduced Cytotoxicity: CC₅₀ (HEK293 cells) = 250 µM vs. 180 µM for fluorinated analogs .

Future Directions and Challenges

Research Priorities

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiling in murine models.

  • Formulation Development: Nanoemulsion-based delivery to enhance solubility (current aqueous solubility = 0.8 mg/mL).

Industrial Scalability

  • Continuous Flow Synthesis: Microreactor systems could reduce reaction times from 12 hours to 2 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator